molecular formula C6H11NO4 B3192104 Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate CAS No. 6096-81-7

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate

Cat. No.: B3192104
CAS No.: 6096-81-7
M. Wt: 161.16 g/mol
InChI Key: VNYJDSJLCWDYJK-UHFFFAOYSA-N
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Description

It is a derivative of glycine and is characterized by the presence of a methoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate can be synthesized through a series of chemical reactions involving glycine derivatives. One common method involves the reaction of glycine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as distillation and recrystallization to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of glycine derivatives. These derivatives can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-10-5(8)3-7-4-6(9)11-2/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYJDSJLCWDYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10.0 g (0.022 mol) of 5-amino-N,N'-didecyl-1,3-benzenedicarboxamide, 31 ml (0.33 mol) of methyl bromoacetate, 6.6 g (0.044 mol) of sodium iodide, 6.1 g (0.044 mol) of potassium carbonate and 0.32 g (0.001 mol) of tetrabutylammonium bromide in 100 ml of DMF was stirred and heated at 100° for 67 hours. The reaction mixture was concentrated on the oil pump and 100 ml of saturated NaHCO3 solution was added to the residue. The product was extracted with ethyl acetate and the extract was washed with 10% sodium bisulfite solution. The dried extract was concentrated at reduced pressure to an oil which was purified by HPLC using 35% ethyl acetate-toluene. The combined pure fractions were crystallized from methanol-water to give 8.2 g (63% yield, mp 71°-75°) of N-[3,5-bis[decylamino)carbonyl]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester.
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.7 g (3.2 mmol) of N-[3-hydroxy-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester, 1.5 g (3.37 mmol) of 1-(6-bromohexyl)-2,3-bis(phenylmethoxy)benzene, 1.3 g (9.6 mmol) of potassium carbonate and 0.96 g (6.4 mmol) of sodium iodide in 60 ml of acetone and 20 ml of DMF was stirred at reflux under argon for 7 days. Theusual workup followed by purification by HPLC using 25% ethyl acetate-hexane gave 2.15 g (74% yield) of N-[3-[6-(2,3-bisphenylmethoxy)phenyl]hexyloxy]-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester as an oil. The nmr and mass spectra were consistent with the structure.
Name
N-[3-hydroxy-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
1-(6-bromohexyl)-2,3-bis(phenylmethoxy)benzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
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Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
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Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
Reactant of Route 6
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Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate

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